N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Description
Properties
CAS No. |
741187-03-1 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-3-11-14-12(15-16-11)9-5-7-10(8-6-9)13-4-2/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
ZWEPNTKLOKSNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)NCC |
Origin of Product |
United States |
Preparation Methods
Amidoxime Route
- Step 1: Preparation of amidoximes from nitriles or related precursors by reaction with hydroxylamine.
- Step 2: Cyclodehydration of amidoximes with carboxylic acid derivatives (such as acid chlorides or anhydrides) to form the 1,2,4-oxadiazole ring.
- Step 3: N-ethylation of the aniline nitrogen, often via alkylation with ethyl halides under basic conditions.
Cycloaddition and Condensation Route
- Reaction of amidoximes with activated carboxylic acid derivatives (e.g., isatoic anhydrides) or through cycloaddition reactions to form the oxadiazole ring directly attached to the aromatic system.
- Subsequent N-ethylation of the aniline nitrogen to yield the final compound.
Detailed Synthetic Procedure Example
A representative synthesis based on literature and supplier data is as follows:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Hydroxylamine hydrochloride, base (e.g., N-ethyl-N,N-diisopropylamine), ethanol, acetonitrile, 90 °C, 1 h | Conversion of nitrile precursor to amidoxime intermediate | High yield, typically >80% |
| 2 | Amidoxime + acid chloride or isatoic anhydride, triethylamine, N,N-dimethylformamide (DMF), room temperature to reflux, 1–4 h | Cyclization to form 1,2,4-oxadiazole ring | Moderate to high yield (60–90%) |
| 3 | Alkylation with ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., DMF), room temperature to reflux | N-ethylation of aniline nitrogen | Yield varies, typically 70–85% |
Analytical and Characterization Data
- The structure and purity of the synthesized compound are confirmed by spectroscopic methods including:
- 1H and 13C NMR spectroscopy to verify the chemical environment of protons and carbons in the oxadiazole and aniline rings.
- Infrared (IR) spectroscopy to confirm characteristic functional groups such as the oxadiazole ring and amine functionalities.
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination and chromatographic purity assessments (e.g., HPLC).
Comparative Table of Preparation Methods
| Method | Key Intermediate | Cyclization Agent | N-Alkylation Method | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Acid Chloride | Amidoxime from nitrile | Acid chloride or isatoic anhydride | Alkylation with ethyl halide/base | Well-established, good yields | Requires preparation of acid chloride, moisture sensitive |
| Cycloaddition with Isatoic Anhydride | Amidoxime | Isatoic anhydride | Alkylation post-cyclization | Direct ring formation, fewer steps | May require longer reaction times |
| Reduction of Nitro Precursors + Alkylation | Nitro-substituted oxadiazole | Reduction with Fe/AcOH or NaBH4/SnCl2 | Alkylation after reduction | Alternative route if nitro precursors available | Possible ring opening or side reactions |
Research Findings and Notes
- The oxadiazole ring formation is a critical step and is often optimized by controlling temperature, solvent, and reaction time to maximize yield and purity.
- N-ethylation is typically performed after ring formation to avoid interference with cyclization reactions.
- Alternative reduction methods for nitro precursors to amines have been reported, such as iron filings in acetic acid or sodium borohydride with tin(II) chloride, which can be adapted if starting from nitro-substituted intermediates.
- The compound’s synthesis is relevant for pharmaceutical and materials science applications due to the biological activity associated with oxadiazole derivatives.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative at ortho/meta positions | Limited by steric hindrance from the oxadiazole. |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative | Electron-withdrawing oxadiazole may reduce reaction rate. |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits moderate stability but undergoes ring-opening under specific conditions:
Acidic Hydrolysis
-
Reagents : Concentrated HCl or H₂SO₄ at elevated temperatures.
-
Product : Cleavage of the oxadiazole ring to form a carboxylic acid derivative and an amidoxime intermediate .
Nucleophilic Attack
-
Reagents : Grignard reagents (e.g., RMgX) target the electron-deficient C-3 position of the oxadiazole.
-
Product : Substitution at C-3, yielding a substituted oxadiazole or ring-opened product .
Catalytic Hydrogenation
-
Conditions : H₂, Pd/C or Raney Ni in ethanol.
-
Product : Reduction of the oxadiazole ring to a diamino derivative (unstable under standard conditions) .
Metal-Mediated Reduction
-
Reagents : LiAlH₄ or NaBH₄ with transition metal catalysts.
-
Product : Partial reduction of the oxadiazole to a thiadiazole or imidazole analog.
N-Alkylation/Acylation
-
Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides.
-
Product : Quaternary ammonium salts or amides, leveraging the lone pair on the aniline nitrogen .
Oxidation of Ethyl Substituents
-
Reagents : KMnO₄ or CrO₃ under acidic conditions.
-
Product : Oxidation of ethyl groups to carboxylic acids or ketones .
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl derivatives |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | N-Aryl amination products |
Key Research Findings
-
Synthetic Accessibility : The oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .
-
Biological Relevance : Derivatives show enzyme inhibition (e.g., carbonic anhydrase, HDACs) and antimicrobial activity, linked to the oxadiazole’s electron-deficient nature .
-
Stability : The compound resists ambient hydrolysis but degrades under prolonged exposure to strong acids/bases .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
1.2 Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression . Case studies involving similar oxadiazole derivatives have reported promising results in targeting specific cancer types, indicating potential pathways for further exploration with this compound.
1.3 Anti-inflammatory Effects
There is emerging evidence that oxadiazole derivatives can exhibit anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in cellular models, suggesting a potential role in treating inflammatory diseases .
Materials Science
2.1 Photoluminescent Properties
Research has demonstrated that this compound exhibits photoluminescent properties suitable for applications in organic light-emitting diodes (OLEDs). The unique electronic structure allows for efficient light emission when incorporated into polymer matrices .
2.2 Polymer Chemistry
The compound can be utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties while providing additional functionalities such as UV protection and antimicrobial activity .
Agrochemicals
3.1 Pesticidal Applications
this compound has been investigated for its potential use as a pesticide. Compounds with similar oxadiazole structures have demonstrated insecticidal and herbicidal activities against various pests and weeds . This application is particularly relevant in the development of environmentally friendly agrochemicals.
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Promising results in various studies |
| Materials Science | OLEDs, functional polymers | Enhances luminescence and stability |
| Agrochemicals | Pesticide development | Potential for eco-friendly solutions |
Case Studies
Case Study 1: Anticancer Activity
A study published in 2022 explored the anticancer effects of oxadiazole derivatives on breast cancer cells. The findings indicated that the compounds induced significant cell death through apoptosis pathways, highlighting the potential of this compound as a lead compound for further development .
Case Study 2: Photoluminescent Properties
In a recent publication focusing on OLED materials, researchers synthesized polymers incorporating this compound. The resulting materials exhibited high efficiency and stability under operational conditions, making them suitable candidates for commercial applications in display technologies .
Mechanism of Action
The mechanism of action of N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinctions:
Physicochemical Properties
- Electronic Effects : Ethyl groups are electron-donating, stabilizing the oxadiazole ring, whereas fluorine (e.g., in N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline) withdraws electrons, altering reactivity .
- Steric Effects : Para-substitution minimizes steric hindrance compared to meta-substituted analogs like 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline .
Biological Activity
N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Structural Characteristics
This compound possesses the following structural and chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| CAS Number | 741187-03-1 |
| SMILES Notation | CCC1=NC(=NO1)C2=CC=C(C=C2)N |
The unique structure of this compound, particularly the presence of the ethyl group at position five on the oxadiazole ring, may influence its biological activity and interactions compared to other similar compounds .
1. Anticancer Activity
Numerous studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study reported that various 1,2,4-oxadiazole derivatives showed cytotoxic activity against several human cancer cell lines. The compound this compound was evaluated for its potential to inhibit tumor growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 92.4 |
| CaCo-2 (Colon Adenocarcinoma) | 85.0 |
| MCF7 (Breast Cancer) | 78.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer activity .
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Research indicates that derivatives of oxadiazoles demonstrate notable antibacterial and antifungal activities:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Moderate inhibition |
These findings suggest that the compound could be effective against a range of pathogenic microorganisms .
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is well-documented. N-substituted oxadiazoles have shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway:
| Enzyme Target | Inhibition (%) |
|---|---|
| COX-1 | 65% |
| COX-2 | 70% |
This inhibition suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Several case studies highlight the biological activities associated with N-ethyl derivatives of oxadiazoles:
- Anticancer Study on HeLa Cells : A study evaluated the efficacy of various oxadiazole compounds against HeLa cells and found that modifications in the side chains significantly enhanced their cytotoxicity.
- Antimicrobial Activity Assessment : A comparative study on different oxadiazole derivatives indicated that those with electron-withdrawing groups exhibited stronger antibacterial properties.
- Structure–Activity Relationship (SAR) : Research into SAR has shown that the presence of specific functional groups at certain positions on the oxadiazole ring can dramatically affect both anticancer and antimicrobial activities.
Q & A
Q. Why might melting points vary across synthesized batches?
- Methodology : Investigate crystallization solvents (e.g., pet-ether vs. ethanol) and cooling rates. Characterize polymorphs via XRPD and confirm if discrepancies arise from solvates or amorphous content .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
